4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile
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Overview
Description
4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with methyl, isobutyl, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(2-methylpropyl)piperidine-2,6-dione
- 4-Methyl-4-(2-methylpropyl)oxan-4-ol
Uniqueness
4-Methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile is unique due to its specific substitution pattern and the presence of dicarbonitrile groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61871-02-1 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-methyl-4-(2-methylpropyl)-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)4-12(3)8(5-13)10(16)15-11(17)9(12)6-14/h7-9H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
AIALNDMYGLCNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(C(=O)NC(=O)C1C#N)C#N)C |
Origin of Product |
United States |
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